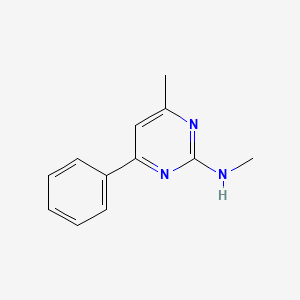

N,4-dimethyl-6-phenylpyrimidin-2-amine

Description

N,4-Dimethyl-6-phenylpyrimidin-2-amine is a pyrimidine derivative featuring a phenyl group at position 6, a methyl group at position 4, and an N-methyl substituent on the amine at position 2 (PubChem). Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their ability to engage in hydrogen bonding and π-π interactions . The methyl groups in this compound likely enhance its lipophilicity and reduce hydrogen-bonding capacity compared to non-methylated analogs, influencing its crystallinity and solubility.

Properties

CAS No. |

83655-13-4 |

|---|---|

Molecular Formula |

C12H13N3 |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

N,4-dimethyl-6-phenylpyrimidin-2-amine |

InChI |

InChI=1S/C12H13N3/c1-9-8-11(15-12(13-2)14-9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14,15) |

InChI Key |

CCRVXAILIYLRJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)NC)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-6-phenylpyrimidin-2-amine typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures (around 80-100°C) for several hours to achieve high yields .

Industrial Production Methods

Industrial production of N,4-dimethyl-6-phenylpyrimidin-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidine N-oxides.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Pyrimidine N-oxides.

Reduction: Amine derivatives.

Substitution: Substituted pyrimidines.

Scientific Research Applications

N,4-dimethyl-6-phenylpyrimidin-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

Medicine: Explored for its anticancer properties, as it has shown activity against certain cancer cell lines.

Industry: Utilized in the development of agrochemicals and fungicides due to its antifungal properties.

Mechanism of Action

The mechanism of action of N,4-dimethyl-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting cellular processes. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and their implications:

Key Observations :

- N-Methylation: The N-methyl group in the target compound eliminates a hydrogen-bond donor site, reducing intermolecular interactions compared to NH2-containing analogs like 4-methyl-6-phenylpyrimidin-2-amine, which forms extensive H-bond networks .

- Substituent Bulk: Bulky groups (e.g., triazole in ) increase steric hindrance, leading to distinct crystal packing.

- Electronic Effects : Electron-withdrawing substituents (e.g., fluorine in ) decrease pyrimidine ring electron density, altering reactivity. The target compound’s methyl groups are electron-donating, possibly stabilizing the ring.

Crystallographic and Conformational Analysis

- Dihedral Angles: In 4-methyl-6-phenylpyrimidin-2-amine , dihedral angles between the phenyl and pyrimidine rings are 29.41° and 46.32°, indicating significant twisting due to steric and electronic effects. Compounds with aminomethyl substituents (e.g., ) exhibit smaller dihedral angles (12.8°–12.0°) between aryl and pyrimidine rings, suggesting enhanced planarity when substituents are less bulky. The target compound’s dihedral angles are unreported, but its methyl groups likely promote moderate twisting compared to bulkier analogs.

- Hydrogen Bonding and π-Interactions: NH2-containing analogs (e.g., ) form 1D chains or 2D networks via N—H···N and C—H···π bonds. Fluorinated derivatives (e.g., ) utilize C—H···O and π-π stacking (3.721–3.825 Å centroid distances) for stabilization .

Electronic and Thermodynamic Properties

- HOMO-LUMO Gaps :

- Thermodynamics :

- Substituents like methoxy or ethoxy groups (e.g., ) introduce polarity, affecting solubility and melting points. The target compound’s methyl groups likely increase hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.